

Technical Guide: Synthesis Pathways for 10-Fluoro-3-methyldecanoic Acid Derivatives

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Compound of Interest

Compound Name: 10-Fluoro-3-methyldecanoic acid

CAS No.: 459-82-5

Cat. No.: B13416761

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Executive Summary

This technical guide details the synthesis of **10-Fluoro-3-methyldecanoic acid**, a specialized fatty acid analog often utilized as a metabolic probe to investigate

-oxidation pathways and peroxisomal disorders. The presence of the terminal fluorine atom blocks metabolic degradation or serves as a tracer (when using

F for PET), while the C3-methyl group introduces chirality that mimics phytanic acid derivatives or creates steric hindrance against specific acyl-CoA dehydrogenases.

This guide prioritizes a Convergent Stereoselective Route, utilizing Horner-Wadsworth-Emmons (HWE) olefination followed by asymmetric conjugate addition. This pathway offers superior enantiomeric excess (ee) and scalability compared to linear chiral pool modifications.

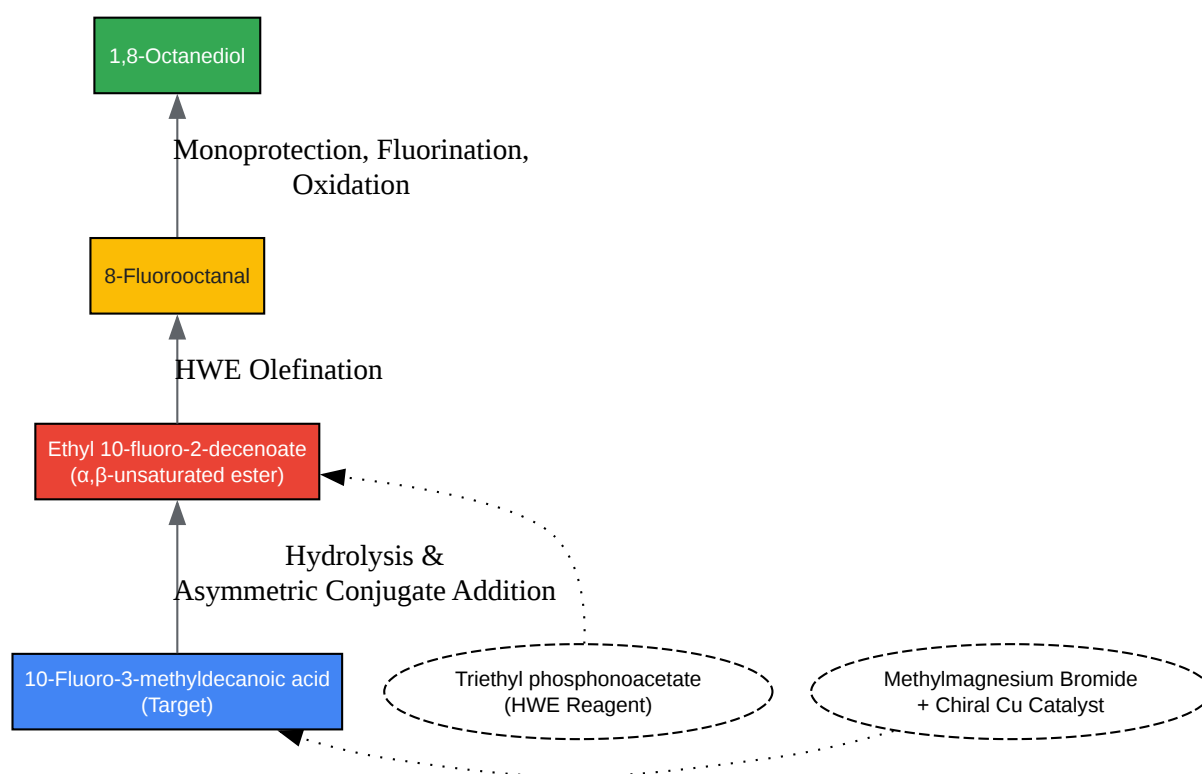
Part 1: Retrosynthetic Analysis & Strategy

The structural complexity of **10-fluoro-3-methyldecanoic acid** lies in the simultaneous requirement for a terminal halogen and a

-chiral center. A linear synthesis starting from the acid end risks racemization or defluorination during harsh chain-extension steps. Therefore, we disconnect the molecule at the C2-C3 bond (via conjugate addition logic) and the C8-C9 bond (via olefination logic).

Strategic Disconnections

- C3 Stereocenter: Established via Asymmetric Conjugate Addition (ACA) of a methyl group to an -unsaturated ester.
- C2-C3 Alkene: Formed via HWE reaction, ensuring exclusively E-geometry for predictable conjugate addition.
- Terminal Fluorine: Introduced early on a stable alcohol precursor using Deoxofluor or DAST to avoid late-stage handling of toxic fluorinating agents on complex intermediates.



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Figure 1: Retrosynthetic breakdown of **10-fluoro-3-methyldecanoic acid** showing the convergent strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of the Omega-Fluoro Aldehyde

Objective: Convert 1,8-octanediol into 8-fluorooctanal. Critical Control Point: Preventing di-fluorination and over-oxidation.

Step 1.1: Monoprotection

- Reagents: 1,8-Octanediol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.0 eq).
- Solvent: DCM (Anhydrous).
- Protocol:
 - Dissolve 1,8-octanediol in DCM at 0°C.
 - Add imidazole followed by dropwise addition of TBSCl (dissolved in DCM) over 2 hours.
 - Why: Slow addition favors statistical monoprotection.
 - Quench with water, extract, and purify via silica flash chromatography (Hexane/EtOAc 9:1).
 - Yield: Expect ~60-70% of 8-((tert-butyldimethylsilyl)oxy)octan-1-ol.

Step 1.2: Deoxyfluorination[1][2]

- Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (1.2 eq).
- Solvent: DCM (Anhydrous), -78°C.
- Protocol:
 - Cool the monoprotected alcohol solution to -78°C under Argon.

- Add DAST dropwise. The low temperature prevents elimination to the alkene.
- Allow to warm to RT over 4 hours.
- Safety: Quench carefully with saturated NaHCO₃.
DAST releases HF upon hydrolysis.
- Product: tert-butyl((8-fluorooctyl)oxy)dimethylsilane.

Step 1.3: Deprotection and Oxidation

- Deprotection: TBAF (1.1 eq) in THF (2 hours, RT).
- Oxidation: Swern Oxidation or Dess-Martin Periodinane (DMP).
- Protocol (DMP):
 - Dissolve 8-fluorooctanol in DCM.
 - Add DMP (1.2 eq) and NaHCO₃ (to buffer acetic acid byproduct).
 - Stir 1 hour. Filter through Celite.
 - Result: 8-Fluorooctanal. (Unstable; use immediately in Phase 2).

Phase 2: Chain Extension & Stereoselective Methylation

Objective: Install the C3-methyl group with high enantioselectivity.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Reaction

- Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (1.2 eq).
- Solvent: THF (0°C).
- Mechanism: The phosphonate carbanion reacts with the aldehyde to form the α,β -unsaturated ester.

- Protocol:
 - Suspend NaH in THF; add phosphonate dropwise (gas evolution). Stir 30 min.
 - Add 8-fluorooctanal dropwise.
 - Stir 2 hours at RT.
 - Outcome: Ethyl (E)-10-fluoro-2-decenoate.
 - Validation:
 - H NMR must show coupling constant
 - Hz for the alkene protons (confirming E-isomer).

Step 2.2: Asymmetric Conjugate Addition (The Key Step)

- Reagents: MeMgBr (Methyl Grignard), Cu(OTf)
(Catalyst), (R,S)-Josiphos or Feringa Phosphoramidite ligand.
- Solvent: MTBE or Et
O, -78°C.
- Protocol:
 - Pre-complex Cu(OTf)
(1 mol%) with the chiral ligand (1.1 mol%) in solvent for 30 min.
 - Add the unsaturated ester.
 - Add MeMgBr dropwise over 4 hours.
 - Mechanism: The chiral copper complex directs the methyl nucleophile to the Re or Si face of the alkene at the
-position (C3).

- Yield: Expect >90% yield and >95% ee.
- Product: Ethyl (3R)-10-fluoro-3-methyldecanoate (assuming appropriate ligand choice).

Step 2.3: Hydrolysis

- Reagents: LiOH (3 eq), THF/H₂O (3:1).
- Protocol: Stir at RT for 12 hours. Acidify to pH 2 with 1M HCl. Extract with EtOAc.
- Final Product: **10-Fluoro-3-methyldecanoic acid**.

Part 3: Visualization of the Workflow



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Figure 2: Step-by-step reaction workflow from 1,8-octanediol to the target fluorinated fatty acid.

Part 4: Data Summary & Quality Control

Analytical Specifications

To ensure the integrity of the synthesis, the following analytical benchmarks must be met at the final stage.

Parameter	Specification	Method	Notes
Appearance	Colorless oil / Low-melting solid	Visual	
Purity	> 98.0%	GC-FID / HPLC	Check for defluorinated byproducts.
Enantiomeric Excess	> 95% (ee)	Chiral GC/HPLC	Derivatize with chiral amine if necessary.
F NMR	-218 ppm (approx)	NMR (CDCl ₃)	Triplet of triplets pattern typical for -CH CH F.
Mass Spec	[M-H] = 203.14	LC-MS (ESI-)	Characteristic loss of HF (M-20) often seen.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Fluorination Yield	Elimination to alkene	Ensure reaction temp stays <-70°C during DAST addition.
Racemization at C3	High temp during addition	Maintain -78°C during Grignard addition; ensure catalyst quality.
Z-isomer in HWE	Salt effects	Use Lithium salts or switch to Masamune-Roush conditions if Z-selectivity is high.

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